Dodecenone, dimethyl-
CAS No.:
Cat. No.: VC16826267
Molecular Formula: C14H26O
Molecular Weight: 210.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26O |
|---|---|
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | 2-methyltridec-4-en-3-one |
| Standard InChI | InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3 |
| Standard InChI Key | IREZCZAGJMXSCI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC=CC(=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
2-Dodecanone, systematically named dodecan-2-one, belongs to the ketone family, characterized by a carbonyl group () bonded to two alkyl chains. Its IUPAC name reflects the 12-carbon chain (dodecane) with the ketone functional group at the second position. The structural formula is , and its SMILES representation is CCCCCCCCCCC(C)=O .
Synthesis and Production Methods
Industrial Synthesis
2-Dodecanone is synthesized via ketonization of carboxylic acids or oxidation of secondary alcohols. A common method involves the oxidation of dodecane derivatives, such as 2-dodecanol, using catalysts like chromium trioxide () or manganese dioxide () .
Oxidation Studies
NASA-funded research on hydrocarbon fuel oxidation identified 2-dodecanone as a byproduct of n-dodecane autoxidation. Under controlled conditions, n-dodecane absorbs oxygen to form hydroperoxides, which decompose into ketones and alcohols. For example, 64 mmol of n-dodecane absorbed 0.667 mmol of oxygen, yielding 24.8% hydroperoxides and subsequent ketones like 2-dodecanone .
Purification and Stability
Post-synthesis, 2-dodecanone is purified via vacuum distillation (1.7 kPa) to remove phosphine oxides and other byproducts. The compound remains stable at 2–8°C but may polymerize upon prolonged heating, forming dimers and trimers detectable via mass spectrometry .
Applications and Industrial Uses
Analytical Chemistry
2-Dodecanone serves as an analytical standard in gas chromatography (GC) and mass spectrometry (MS) for quantifying volatile organic compounds in biological and environmental samples. For instance, it is used to analyze essential oils from Ruta graveolens L. and hop products .
Fragrance and Flavor Industry
With a citrus-floral odor detectable at 10% concentration in dipropylene glycol, 2-dodecanone is employed in perfumes and food flavorings. Its odor threshold and compatibility with oils make it a preferred ingredient in cosmetic formulations .
Fuel and Polymer Research
In hydrocarbon fuel studies, 2-dodecanone’s role as an oxidation byproduct helps model deposit formation in engines. Its condensation products, such as dimeric alcohols (), are precursors to engine deposits, necessitating additives to inhibit polymerization .
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